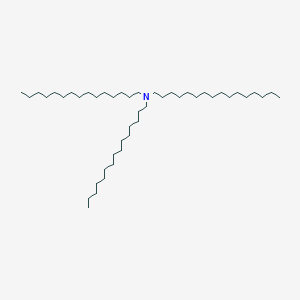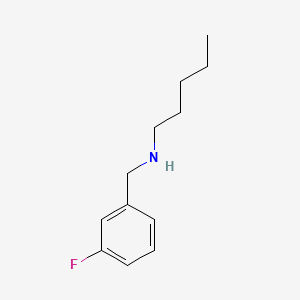
N,N-di(pentadecyl)hexadecan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-di(pentadecyl)hexadecan-1-amine, also known as tri-C14-18-alkyl amines, are a class of non-ionic surfactants. These compounds are characterized by their long alkyl chains, typically ranging from 14 to 18 carbon atoms, attached to a nitrogen atom. They are commonly used in various industrial applications due to their excellent antistatic, dispersing, emulsifying, anticorrosive, lubricating, antirust, and solubilizing properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of amines, tri-C14-18-alkyl, typically involves the alkylation of ammonia or primary/secondary amines with long-chain alkyl halides. The reaction is usually carried out under basic conditions, often using a strong base such as sodium or potassium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction can be represented as follows:
R−X+NH3→R−NH2+HX
where ( R ) represents the long alkyl chain (C14-18) and ( X ) is a halide (e.g., Cl, Br).
Industrial Production Methods
In industrial settings, the production of tri-C14-18-alkyl amines often involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
N,N-di(pentadecyl)hexadecan-1-amine, can undergo various chemical reactions, including:
Oxidation: These amines can be oxidized to form corresponding nitro compounds or N-oxides.
Reduction: Reduction reactions can convert nitro compounds back to amines.
Substitution: Amines can participate in nucleophilic substitution reactions, where the alkyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst are frequently used.
Substitution: Alkyl halides (e.g., R-Cl, R-Br) and bases (e.g., NaOH, KOH) are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tri-C14-18-alkyl amines can yield nitroalkanes or N-oxides, while reduction can regenerate the original amine .
科学的研究の応用
N,N-di(pentadecyl)hexadecan-1-amine, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as surfactants in various chemical processes.
Biology: Employed in the formulation of biocides and antimicrobial agents due to their ability to disrupt microbial cell membranes.
Medicine: Investigated for their potential use in drug delivery systems and as active pharmaceutical ingredients.
Industry: Utilized as antistatic agents, emulsifiers, dispersants, corrosion inhibitors, and lubricants in various industrial applications .
作用機序
The mechanism of action of amines, tri-C14-18-alkyl, is primarily based on their amphiphilic nature. The long hydrophobic alkyl chains interact with non-polar substances, while the hydrophilic amine group interacts with polar substances. This dual interaction reduces interfacial tension between different phases, making them effective surfactants. In biological systems, these compounds can disrupt cell membranes by integrating into the lipid bilayer, leading to cell lysis .
類似化合物との比較
Similar Compounds
Amines, C12-14-alkyl: These compounds have shorter alkyl chains and are also used as surfactants but may have different solubility and emulsifying properties.
Quaternary Ammonium Compounds: These are cationic surfactants with a permanent positive charge, often used as disinfectants and fabric softeners.
Uniqueness
N,N-di(pentadecyl)hexadecan-1-amine, are unique due to their specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes them particularly effective in applications requiring both emulsification and lubrication .
特性
CAS番号 |
67701-00-2 |
|---|---|
分子式 |
C46H95N |
分子量 |
662.3 g/mol |
IUPAC名 |
N,N-di(pentadecyl)hexadecan-1-amine |
InChI |
InChI=1S/C46H95N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-47(44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-46H2,1-3H3 |
InChIキー |
HQNSITMHFIBPTB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC |
| 67701-00-2 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1607127.png)
![1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B1607128.png)









![13-Bromo-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1607144.png)

